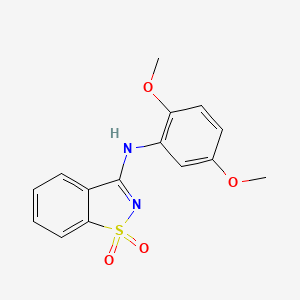

N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

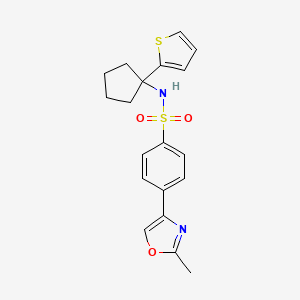

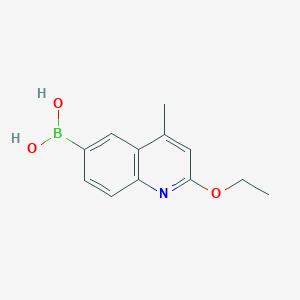

“N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide” is a benzothiazole derivative. Benzothiazole is a heterocyclic compound; it’s a bicyclic molecule with a benzene ring fused to a thiazole ring . Derivatives of benzothiazole have been found to possess a wide range of pharmacological properties .

Molecular Structure Analysis

The molecular structure of “N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide” would likely consist of a benzothiazole core, with a 2,5-dimethoxyphenyl group attached via a nitrogen atom, and two oxygen atoms attached to the benzothiazole ring, forming a dioxide group .Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions . The specific reactions that “N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide” would undergo would depend on the specific conditions and reagents used.科学的研究の応用

Antimicrobial Activity

Benzothiazole derivatives have been recognized for their potent antimicrobial properties . The structural modifications at the 2nd position of benzothiazole, such as the inclusion of the N-(2,5-dimethoxyphenyl) group, can induce significant changes in biological activity, leading to the development of new antimicrobial agents .

Anticancer Applications

The benzothiazole nucleus is a prominent feature in compounds with anticancer activities . Research has shown that certain 2-arylbenzothiazoles can act as anti-tumor agents , providing a pathway for the development of novel cancer therapeutics .

Anti-inflammatory Agents

The anti-inflammatory potential of benzothiazole derivatives makes them valuable in the treatment of inflammation-related disorders. The modification of the benzothiazole scaffold can lead to the discovery of new anti-inflammatory drugs .

Enzyme Inhibition

Benzothiazole compounds have been studied for their ability to inhibit various enzymes, which is vital in the treatment of diseases like Parkinson’s and diabetes. For instance, they can act as endothelial lipase inhibitors , which are important in managing cardiovascular diseases .

Fluorescent Probes and Dyes

The unique structure of benzothiazole derivatives allows them to be used as fluorescent probes for analyte detection. They can also serve as fluorescent pigment dyeing substrates, which have applications in biological imaging and diagnostics .

Antiviral and Antihypertensive Properties

Benzothiazole derivatives exhibit a range of pharmacological activities, including antiviral and antihypertensive effects. These properties are essential for the development of new medications to treat viral infections and manage blood pressure.

Neuroprotective Effects

The neuroprotective effects of benzothiazole derivatives are promising for the treatment of neurodegenerative diseases. They have potential applications as anti-parkinson and antiepileptic drugs , contributing to the management of neurological conditions .

作用機序

The mechanism of action of benzothiazole derivatives often involves interactions with biological macromolecules. For example, some benzothiazole derivatives have been found to inhibit certain enzymes, while others may interact with DNA . The specific mechanism of action of “N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide” would depend on its specific biological targets.

将来の方向性

Benzothiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research on “N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications.

特性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-20-10-7-8-13(21-2)12(9-10)16-15-11-5-3-4-6-14(11)22(18,19)17-15/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPDMFCKFGFNQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2926864.png)

![N-(3-methylphenyl)-4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepane-1-carboxamide](/img/structure/B2926865.png)

![N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

![3-butyl-2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2926874.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)butan-1-one](/img/structure/B2926878.png)